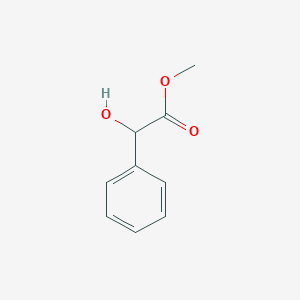

Methyl mandelate

Descripción general

Descripción

OSM-S-336 es un compuesto que ha despertado interés en el campo de la química medicinal, particularmente en el contexto del proyecto Open Source Malaria. Este compuesto es parte de la serie de aminotienopirimidinas, que ha mostrado potencial en el tratamiento de la malaria .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de OSM-S-336 implica la construcción del andamiaje de tienopirimidina. Este método ha resultado ser sintéticamente tratable, manteniendo rendimientos viables de alrededor del 50% .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para OSM-S-336 no están bien documentados, el enfoque general probablemente implicaría la ampliación de los métodos de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para mejorar el rendimiento y la pureza, así como garantizar que el proceso sea rentable y ecológico.

Análisis De Reacciones Químicas

Tipos de Reacciones

OSM-S-336 puede sufrir varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la pérdida de electrones y puede ser facilitada por agentes oxidantes.

Reducción: Esta reacción implica la ganancia de electrones y puede ser facilitada por agentes reductores.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en diversas condiciones.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.

Aplicaciones Científicas De Investigación

Chemical Applications

Chiral Building Block:

Methyl mandelate is predominantly used as a chiral building block in the synthesis of enantiomerically pure compounds. Its chirality makes it valuable in asymmetric synthesis, where it serves as a precursor for the production of pharmaceuticals and agrochemicals. The compound's ability to facilitate chiral recognition is crucial for developing new drugs with specific biological activities.

Synthesis of Fine Chemicals:

In addition to pharmaceuticals, this compound is utilized in synthesizing fine chemicals, flavors, and fragrances. Its role in catalysis is particularly noteworthy, as it can enhance reaction selectivity and yield through its chiral nature.

Biological Applications

Enzyme Kinetics Studies:

this compound plays a significant role in studying enzyme kinetics and mechanisms. It is often used in experiments to resolve racemic mixtures, allowing researchers to understand the dynamics of enzyme-substrate interactions better. This application is vital for drug development and metabolic engineering.

Antibacterial Activity:

Methenamine mandelate, a derivative of this compound, has been identified as a urinary antibacterial agent that converts to formaldehyde under acidic conditions. This property has led to the development of pH-sensitive nanoparticles that enhance the delivery of methenamine mandelate for cancer treatment by inducing DNA damage in cancer cells through localized formaldehyde release .

Medical Applications

Pharmaceutical Intermediate:

this compound serves as an intermediate in synthesizing various pharmaceuticals, including antibiotics and anti-inflammatory drugs. Its chiral characteristics allow for the production of active pharmaceutical ingredients (APIs) with enhanced efficacy and reduced side effects.

Cancer Treatment Formulations:

Recent studies have demonstrated that methenamine mandelate can be co-loaded with sodium bicarbonate in nanoparticles to target cancer cells effectively. The acidic environment within lysosomes triggers the release of formaldehyde from methenamine mandelate, leading to apoptosis in cancer cells .

Industrial Applications

Production of Fine Chemicals:

In industrial settings, this compound is employed in producing fine chemicals used in cosmetics and food flavoring. Its pleasant aroma and flavor profile make it suitable for various applications in the fragrance industry.

Chiral Separation Techniques:

this compound is also utilized in developing chiral stationary phases for chromatographic separation techniques. These methods are essential for purifying enantiomers in pharmaceutical manufacturing processes .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemistry | Chiral building block | Key for asymmetric synthesis |

| Synthesis of fine chemicals | Used in flavors and fragrances | |

| Biology | Enzyme kinetics studies | Important for understanding enzyme dynamics |

| Antibacterial activity | Methenamine mandelate as a urinary agent | |

| Medicine | Pharmaceutical intermediate | Used in antibiotics and anti-inflammatory drugs |

| Cancer treatment formulations | Enhances targeted delivery via nanoparticles | |

| Industry | Production of fine chemicals | Applications in cosmetics and food flavoring |

| Chiral separation techniques | Essential for pharmaceutical manufacturing |

Case Studies

-

Enantioselective Recognition:

Research has demonstrated the use of this compound derivatives for enantioselective recognition processes. A study highlighted the development of a magnetic chiral sorbent that effectively separated enantiomers from aqueous solutions using this compound derivatives as a model . -

Cancer Treatment Innovations:

In recent studies involving methenamine mandelate-loaded nanoparticles, researchers observed significant growth inhibition of MCF-7 xenograft tumors. The formulation showed promise as a novel approach to repurposing existing drugs for cancer therapy by leveraging their biochemical properties . -

Chirality Influence on Aggregation Patterns:

Investigations into the aggregation behavior of this compound revealed that chirality significantly influences its physical properties. This research contributes to understanding how molecular structure affects interactions within biological systems .

Mecanismo De Acción

El mecanismo exacto de acción de OSM-S-336 no se comprende completamente. Se cree que ejerce sus efectos interactuando con objetivos moleculares específicos dentro del parásito de la malaria. Estas interacciones pueden interrumpir procesos biológicos esenciales, lo que lleva a la muerte del parásito .

Comparación Con Compuestos Similares

Compuestos Similares

OSM-S-106: Otro compuesto de la serie de aminotienopirimidinas que ha mostrado actividad contra la malaria.

TCMDC 132385: Un compuesto con una estructura similar que se ha evaluado por su actividad biológica.

Singularidad

OSM-S-336 es único debido a sus características estructurales específicas, como el grupo sulfonamida meta, que parece ser necesario para su actividad . Además, las variaciones en el grupo amina han demostrado que ciertas sustituciones pueden afectar significativamente su actividad, destacando la importancia de su estructura química precisa .

Actividad Biológica

Methyl mandelate, a derivative of mandelic acid, has garnered attention for its biological activity and applications in various fields such as biochemistry, pharmacology, and environmental science. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

- Chemical Formula : C₉H₁₀O₃

- Molecular Weight : 166.17 g/mol

- CAS Number : 20698-91-3

This compound primarily interacts with specific enzymes in metabolic pathways. Its action is characterized by the following:

- Target Enzymes : The primary target is mandelate racemase, which facilitates the conversion of mandelic acid derivatives into other compounds. This compound binds to the active site of this enzyme, inducing conformational changes that enhance its catalytic activity.

- Biochemical Pathways : It plays a significant role in the metabolism of aromatic compounds. The compound is involved in pathways that convert mandelic acid derivatives into benzoylformate and subsequently into benzaldehyde and benzoate .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : this compound is absorbed through various biological membranes due to its moderate lipophilicity.

- Distribution : It is distributed throughout the body and can accumulate in specific tissues depending on the presence of transport proteins.

- Metabolism : The compound undergoes enzymatic transformations primarily through oxidation and reduction reactions facilitated by dehydrogenases.

- Excretion : Metabolites are excreted via urine, where they may exert antibacterial effects due to their conversion to formaldehyde in acidic conditions .

Cellular Effects

Research has demonstrated that this compound influences several cellular processes:

- Cell Signaling : It modulates signaling pathways by affecting enzyme activities and gene expression related to metabolic processes.

- Gene Expression : The compound can interact with transcription factors, leading to alterations in the transcription of target genes involved in metabolism and cell growth.

Case Studies

- Cancer Treatment :

- Enzymatic Kinetic Resolution :

- Antimicrobial Activity :

Dosage Effects

The biological effects of this compound vary with dosage:

- Low Doses : Beneficial metabolic effects have been observed at lower concentrations.

- High Doses : Toxicity can manifest at elevated levels, leading to enzyme inhibition and disruption of cellular processes.

Environmental Impact

This compound's role extends beyond biological systems; it is also involved in environmental degradation processes:

Propiedades

IUPAC Name |

methyl 2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITATYELQCJRCCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871907 | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4358-87-6, 771-90-4 | |

| Record name | (±)-Methyl mandelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4358-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl mandelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004358876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl mandelate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (±)-glycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl phenylglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl mandelate?

A1: this compound has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Researchers have employed a variety of spectroscopic methods to study this compound, including:

- Infrared (IR) Spectroscopy: IR spectroscopy has been particularly useful for studying the intramolecular hydrogen bonding in this compound, specifically the influence of different solvents on the O–H and >C=O stretching frequencies. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies have provided information about the conformation of this compound and its interactions with chiral selectors like β-cyclodextrin. [, ]

- Vibrational Circular Dichroism (VCD): VCD spectroscopy, combined with computational methods, has helped to elucidate the solvent effects on the vibrational modes of this compound in different solutions. []

- Ultraviolet (UV) Spectroscopy: Coupled with IR spectroscopy in a double-resonance setup, UV spectroscopy has enabled the characterization of the hydrogen bond topology in complexes of this compound with other molecules, providing insights into chiral recognition. [, ]

Q3: Can this compound act as a reactant in catalytic reactions?

A3: Yes, this compound can serve as a starting material in various catalytic reactions. For example, it undergoes oxidative homocoupling when treated with titanium tetrachloride (TiCl4) and an amine at room temperature. [] In the presence of an aldehyde (ArCHO), a syn-diastereoselective aldol condensation occurs instead of dimerization. Furthermore, adding aniline (PhNH2) leads to an exclusive Mannich-type syn-diastereoselective reaction. []

Q4: How is this compound used in asymmetric synthesis?

A4: this compound, particularly its enantiopure (S)-isomer, serves as a valuable starting material in the stereoselective synthesis of substituted piperidines. This approach has been successfully employed in the total asymmetric synthesis of (+)-dienomycin C, an alkaloid with potential biological activity. []

Q5: What is the significance of the chirality of this compound?

A5: this compound exists as two enantiomers due to a chiral center. This chirality is crucial for its biological interactions and applications as a chiral building block in synthesis. The ability to separate these enantiomers is essential for various pharmaceutical and chemical processes.

Q6: What methods have been explored for the enantiomeric separation of this compound?

A6: Researchers have investigated various techniques for the enantioselective separation of this compound, including:

- Gas Chromatography: Using a β-cyclodextrin chiral stationary phase, enantiomers of this compound can be separated by gas chromatography. Thermodynamic parameters calculated from this process suggest an enthalpy-driven separation mechanism, primarily influenced by interactions between this compound and the outer surface of the β-cyclodextrin cavity. []

- Liquid Chromatography: Several chiral stationary phases have been successful in separating this compound enantiomers, including:

- Crosslinked cyclodextrin gels: Both α- and β-cyclodextrin gels have been used, with β-CD-E showing preferential binding to the L-(+)-isomer and high resolution capability. []

- Amylose 3,5-dimethylphenylcarbamate (Chiralpak IA): Studies using this stationary phase have revealed characteristic modifier concentration points where changes in the mobile phase composition lead to significant shifts in enantioselectivity, highlighting the impact of solvent interactions on the separation process. []

- Tris-(3,5-dimethylphenyl)carbamoyl cellulose: Investigations using this stationary phase have uncovered unusual adsorption behavior and provided valuable insights into the thermodynamic and kinetic aspects of chiral recognition. [, ]

- Chiral Metal–Organic Frameworks (MOFs): Robust Zr-based MOFs functionalized with chiral amine-alcohol groups have demonstrated high enantioselectivity in the adsorption separation of racemic this compound. These MOFs offer high chemical stability, abundant binding sites, and large chiral pores, making them promising materials for enantioselective separations. []

Q7: How does the chirality of this compound influence its aggregation behavior?

A7: Studies have revealed a fascinating interplay between chirality and aggregation in this compound. The relative chirality of the monomers significantly influences the dimerization process. Spectroscopic and computational analyses have shown that the most stable homochiral dimer forms two intermolecular O–H⋯OC hydrogen bonds, while the more strongly bound heterochiral dimer only involves one. This highlights the delicate balance between dispersion forces and hydrogen bonding in chirality discrimination. [] In the bulk phase, different hydrogen-bond patterns compete, leading to variations in volatility between enantiopure and racemic this compound crystals. []

Q8: How have computational methods contributed to understanding this compound?

A8: Computational chemistry has played a crucial role in complementing experimental studies on this compound:

- Conformational Analysis: Density Functional Theory (DFT) calculations have been extensively employed to identify and characterize the stable conformers of this compound, providing valuable insights into its structural preferences and the factors influencing its interactions with other molecules. []

- Chiral Recognition: DFT calculations have been instrumental in rationalizing the enantioselective binding of this compound with chiral selectors like β-cyclodextrin. These calculations have revealed the crucial role of short-range dispersion forces in driving both complex formation and enantiodiscrimination. []

- Reaction Mechanism Studies: DFT methods have been applied to elucidate the gas-phase elimination kinetics of this compound, providing theoretical estimations of thermodynamic and kinetic parameters that are in good agreement with experimental data. These studies suggest a concerted, non-synchronous mechanism involving a two-step process with a lactone intermediate. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.